Dimethyl 5-(propionylamino)isophthalate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C13H15NO5 |
|---|---|
Molecular Weight |
265.26 g/mol |
IUPAC Name |
dimethyl 5-(propanoylamino)benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C13H15NO5/c1-4-11(15)14-10-6-8(12(16)18-2)5-9(7-10)13(17)19-3/h5-7H,4H2,1-3H3,(H,14,15) |
InChI Key |
HNMXHYQNWNBSDG-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=CC(=C1)C(=O)OC)C(=O)OC |
Canonical SMILES |
CCC(=O)NC1=CC(=CC(=C1)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis
Dimethyl 5-(propionylamino)isophthalate serves as a significant building block in organic synthesis. It is utilized to create more complex molecules and materials through various chemical reactions, including oxidation, reduction, and substitution. The compound's structure allows for modifications that can lead to derivatives with unique properties suitable for different applications.
Key Reactions
- Oxidation : Converts the compound into carboxylic acids or ketones.
- Reduction : Can yield alcohols.
- Substitution : Facilitates the creation of various substituted derivatives depending on the nucleophile used.
Biological Research
The compound has been investigated for its potential as a biochemical probe or inhibitor in enzymatic studies. Its structural features enable it to interact with specific molecular targets, which can modulate enzyme activity and lead to various biological effects. This makes it a valuable tool in understanding enzyme mechanisms and pathways.
Biological Applications
- Enzyme Inhibition : Potential use in studying enzyme kinetics and inhibition mechanisms.
- Therapeutic Properties : Explored for anti-inflammatory and anticancer activities, indicating its potential use in drug development.
Medical Applications
In the medical field, this compound has been explored for its therapeutic properties. Research indicates that it may possess anti-inflammatory and anticancer activities, making it a candidate for further investigation in pharmacological studies.
Case Study: Anti-Cancer Activity
A study demonstrated that derivatives of this compound exhibited cytotoxic effects against cancer cell lines. Further research is required to elucidate the mechanisms behind these effects and to assess their clinical relevance.
Industrial Applications
The compound is also utilized in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for creating materials with specific properties tailored for industrial applications.
Material Properties
- Polymer Synthesis : Used as an intermediate in the production of high-performance polymers.
- Coatings : Provides durability and resistance to environmental factors when incorporated into coating formulations.
Data Tables
| Application Area | Specific Use | Example Studies/Findings |
|---|---|---|
| Chemical Synthesis | Building block for complex organic compounds | Oxidation to carboxylic acids or ketones |
| Biological Research | Enzyme inhibitor studies | Potential anti-inflammatory effects |
| Medical Applications | Therapeutic agent exploration | Anti-cancer activity in cell lines |
| Industrial Applications | Advanced material development | Polymer synthesis and coatings |
Preparation Methods
Direct Esterification of 5-(Propionylamino)Isophthalic Acid
This method involves the esterification of the carboxylic acid groups in 5-(propionylamino)isophthalic acid using methanol under acidic conditions.
Reaction Conditions
-
Starting Material : 5-(Propionylamino)isophthalic acid (synthesized via acylation of 5-aminoisophthalic acid with propionyl chloride).
-
Catalyst : Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).
-
Solvent System : Methanol combined with toluene or dichloromethane to facilitate azeotropic water removal.
-
Time : 12–24 hours.
Mechanistic Insights
The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing electrophilicity for nucleophilic attack by methanol. The reaction proceeds via a tetrahedral intermediate, with water as a byproduct. Azeotropic distillation with toluene ensures continuous water removal, driving the equilibrium toward ester formation.
Challenges and Mitigation
-
Amide Hydrolysis Risk : Prolonged exposure to acidic conditions may hydrolyze the propionylamide group. Mitigated by shorter reaction times and controlled temperatures.
-
Yield Optimization : In analogous esterifications of nitro-substituted isophthalic acids, yields exceeding 90% are achieved using stoichiometric alcohol and catalytic H₂SO₄.
Acylation of Dimethyl 5-Aminoisophthalate
This two-step approach first synthesizes dimethyl 5-aminoisophthalate, followed by acylation of the amino group with propionyl chloride.
Step 1: Synthesis of Dimethyl 5-Aminoisophthalate
Step 2: Propionylation of the Amino Group
Mechanistic Insights
Lewis acids activate the acyl chloride, facilitating nucleophilic attack by the amino group. Base-mediated reactions neutralize HCl byproduct, preventing acid-catalyzed side reactions.
Comparative Analysis of Methods
Table 1: Method Comparison
Optimization Strategies
Catalyst Selection
Solvent Effects
Temperature Control
-
Low Temperatures (0–5°C) : Minimize side reactions during acylation.
-
Reflux Conditions : Accelerate esterification but risk amide degradation.
Purification and Characterization
Recrystallization
Spectroscopic Data
-
¹H NMR : Expected signals: δ 8.3 ppm (aromatic H), δ 3.9 ppm (ester -OCH₃), δ 2.3 ppm (propionyl -CH₂).
-
IR : Peaks at ~1740 cm⁻¹ (ester C=O), ~1650 cm⁻¹ (amide C=O).
Industrial-Scale Considerations
Cost Efficiency
Q & A
Q. What are the key spectroscopic and chromatographic methods for characterizing Dimethyl 5-(propionylamino)isophthalate?
Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the ester and propionylamino functional groups. Analyze coupling patterns to verify substitution on the isophthalate ring .
- High-Performance Liquid Chromatography (HPLC) : Optimize mobile phase composition (e.g., acetonitrile/water gradients) to assess purity and detect impurities. Retention time stability under varying pH conditions should be validated .
- Mass Spectrometry (MS) : Employ ESI-MS to confirm molecular weight (, theoretical MW: 267.24 g/mol) and fragmentation patterns .
Table 1 : Comparison of Analytical Techniques
| Technique | Key Parameters | Application |
|---|---|---|
| -NMR | Solvent: CDCl, δ 1.2–3.5 ppm (propionyl CH) | Functional group confirmation |
| HPLC | Column: C18, λ = 254 nm | Purity assessment (>98%) |
| ESI-MS | Ionization: Positive mode, m/z 268 [M+H] | Molecular weight verification |
Q. How should researchers design a synthesis protocol for this compound to minimize side reactions?
Methodological Answer :
- Reaction Optimization : Use factorial design (e.g., 2 factorial experiments) to test variables: temperature (60–100°C), catalyst loading (0.5–2 mol%), and solvent polarity (DMF vs. THF). Monitor reaction progress via TLC .
- Purification Strategies : Employ recrystallization (solvent: ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product from unreacted isophthalic acid derivatives .
- Yield Improvement : Pre-activate the amino group via propionylation before esterification to reduce steric hindrance .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic acyl substitution reactions?
Methodological Answer :
- Density Functional Theory (DFT) : Calculate electron density maps and Fukui indices to identify electrophilic centers on the propionylamino group. Compare activation energies for reactions with amines vs. alcohols .
- Transition State Analysis : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model intermediates and optimize reaction pathways. Validate with experimental kinetic data .
- Solvent Effects : Simulate solvation models (e.g., PCM) to assess how polar aprotic solvents (DMF, DMSO) stabilize charged intermediates .
Table 2 : Computational Parameters for Reactivity Prediction
| Parameter | Value | Relevance |
|---|---|---|
| Basis Set | 6-31G(d) | Balances accuracy and computational cost |
| Solvent Model | PCM (DMF) | Mimics experimental conditions |
| Fukui | >0.5 | Highlights nucleophilic attack sites |
Q. How can researchers resolve contradictions in thermal stability data for this compound across studies?
Methodological Answer :
- Differential Scanning Calorimetry (DSC) : Conduct triplicate runs at heating rates of 5–20°C/min to identify decomposition peaks. Compare onset temperatures under inert (N) vs. oxidative (air) atmospheres .
- Thermogravimetric Analysis (TGA) : Correlate mass loss profiles with FTIR gas-phase analysis to distinguish degradation mechanisms (e.g., ester cleavage vs. propionyl group decomposition) .
- Statistical Analysis : Apply ANOVA to assess batch-to-batch variability in raw materials (e.g., isophthalic acid purity) as a confounding factor .
Q. What strategies ensure reproducibility in catalytic applications of this compound derivatives?
Methodological Answer :
- Standardized Protocols : Document catalyst pre-treatment (e.g., Pd/C reduction under H), substrate ratios (1:1.2 molar), and inert atmosphere protocols (Ar glovebox) .
- Cross-Lab Validation : Share samples with collaborating labs for independent testing using identical HPLC conditions and internal standards .
- Data Transparency : Publish raw NMR spectra, chromatograms, and crystallographic data (if applicable) in supplementary materials .
Q. How can researchers design a structure-activity relationship (SAR) study for derivatives of this compound?
Methodological Answer :
- Scaffold Modification : Synthesize analogs with varying substituents (e.g., alkyl vs. aryl groups on the amino moiety) and assess bioactivity via enzyme inhibition assays .
- Multivariate Analysis : Use principal component analysis (PCA) to correlate electronic (Hammett σ) and steric (Taft E) parameters with activity trends .
- High-Throughput Screening (HTS) : Partner with facilities offering automated platforms to test 100+ derivatives against target proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
